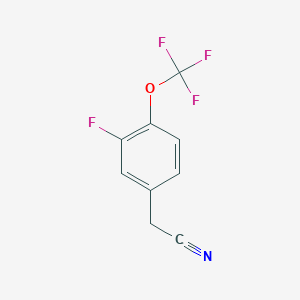
2-(2,5-Dimethylphenoxy)-5-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,5-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide” is a rare and unique chemical provided by Sigma-Aldrich . It’s important to note that the buyer assumes responsibility to confirm the product identity and/or purity .
Synthesis Analysis
The synthesis of related compounds such as “2,2-dimethyl-2H-chromene derivatives” and “2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates” has been described in the literature . These processes involve reactions with commercially available starting materials and are characterized by spectroscopic analysis .Molecular Structure Analysis
The molecular structure of related compounds like “5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid” (also known as gemfibrozil) and “2-{2-[(2,5-Dimethylphenoxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamide” have been analyzed . The structure of gemfibrozil contains two molecules in the asymmetric unit, which are linked via two O—H O hydrogen bonds .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,5-Dimethylphenoxy)-5-fluoroaniline” are not available, related compounds have been studied. For instance, “3-Imino (hydrazono)-3H-furan-2-ones” are known to undergo decyclization reactions when attacked by NH- and OH-nucleophiles .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
2-(2,5-Dimethylphenoxy)-5-fluoroaniline and its derivatives are used in developing fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, indicating their potential in studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and significant Stokes shift (Diwu et al., 1997).
Fluorographic Detection in Polyacrylamide Gels
In the fluorographic detection of radioactivity in polyacrylamide gels, 2,5-diphenyloxazole derivatives, including compounds related to 2-(2,5-Dimethylphenoxy)-5-fluoroaniline, are used. This technique allows for the efficient and sensitive detection of radioactivity, presenting a simple alternative method for fluorographic analysis (Skinner & Griswold, 1983).
Nonlinear Optics Materials
2-(2,5-Dimethylphenoxy)-5-fluoroaniline and similar compounds are investigated for their potential in nonlinear optics (NLO). They exhibit properties like C–H...F and C–H...π hydrogen bonds, forming dimeric units and two-dimensional networks, which are crucial for NLO applications (Boese et al., 2002).
Radiation-Activated Antitumor Prodrugs
Research indicates the use of 2-(2,5-Dimethylphenoxy)-5-fluoroaniline derivatives in synthesizing novel radiation-activated antitumor prodrugs. These compounds release antitumor agents upon one-electron reductive cleavage in anoxic aqueous solutions, making them promising for the radiotherapy of hypoxic tumor cells (Mori, Hatta & Nishimoto, 2000).
Genetically Encoded Fluorescent Amino Acids
2-(2,5-Dimethylphenoxy)-5-fluoroaniline is also explored in the field of genetically encoded fluorescent amino acids. It facilitates the selective incorporation of fluorophores into proteins at defined sites, which is significant for studying protein dynamics, interactions, and structures (Summerer et al., 2006).
Tritium Detection in Gels
This compound and its derivatives are used in detecting tritium in polyacrylamide gels. The method involves soaking the gel in a solution containing the compound, providing a sensitive means to detect low levels of tritium (Bonner & Laskey, 1974).
Vibrational Spectroscopic Investigation
2-(2,5-Dimethylphenoxy)-5-fluoroaniline plays a role in vibrational spectroscopy. Its spectral properties are investigated for insights into molecular structure and interactions, aiding in the study of molecular dynamics and chemical properties (Priya, Benitta & James, 2011).
Organoaluminium Complexes
The compound is also significant in the synthesis of organoaluminium complexes, which are important in various chemical reactions and materials science (Lee & Liang, 2005).
Mercury Ion Detection
It is used in the development of optical fiber chemical sensors for the detection of mercury ions, demonstrating excellent selectivity and response characteristics (Zhang et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(15)8-12(13)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRIAYSUSZFDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)




